

physical and chemical properties of 2,6-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dibromo-4-chloroaniline

Cat. No.: B1580550

[Get Quote](#)

An In-depth Technical Guide to 2,6-Dibromo-4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and structural properties of **2,6-Dibromo-4-chloroaniline** (CAS No. 874-17-9). The information is intended to support research and development activities by providing detailed experimental protocols and clearly structured data.

Core Physical and Chemical Properties

2,6-Dibromo-4-chloroaniline is a halogenated aromatic amine with applications as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.^[1] Its chemical structure consists of an aniline core with two bromine atoms at positions 2 and 6, and a chlorine atom at position 4.^[1]

Physical Properties

The compound typically appears as a white to off-white or yellow to amber crystalline solid or powder with no distinct odor.^[1] It is sparingly soluble in water.^[1]

Property	Value
Appearance	White to off-white/yellow to amber crystalline solid/powder[1]
Melting Point	94-96 °C[2][3]
Solubility	Sparingly soluble in water[1]
Odor	No distinct odor[1]

Chemical Identifiers and Molecular Properties

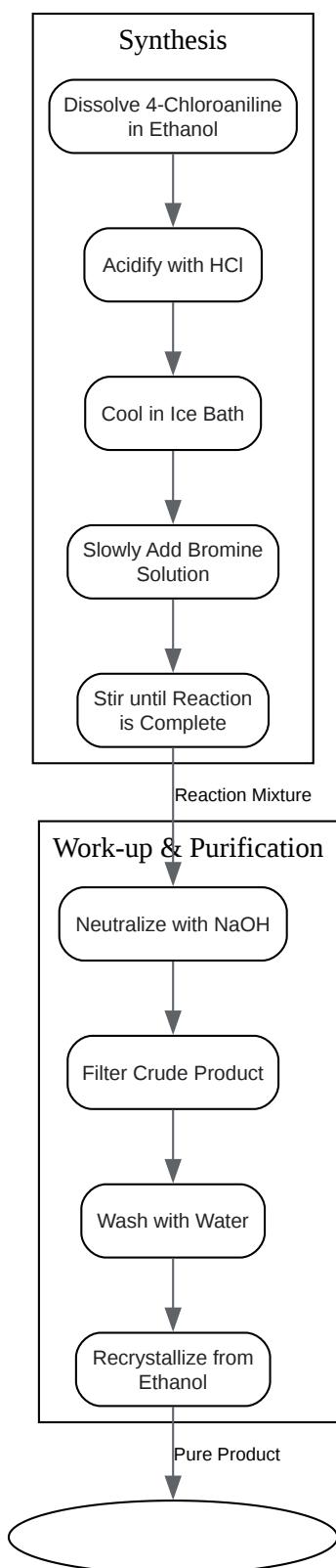
Property	Value
CAS Number	874-17-9[2][4]
Molecular Formula	C ₆ H ₄ Br ₂ CIN[4]
Molecular Weight	285.36 g/mol [2][4]
IUPAC Name	2,6-dibromo-4-chloroaniline[5]
Synonyms	4-Chloro-2,6-dibromoaniline[2][3][4]
InChI Key	XEYLQXUJSOJWJV-UHFFFAOYSA-N[2][5]
SMILES	Nc1c(Br)cc(Cl)cc1Br[2]

Experimental Protocols

Synthesis: Bromination of 4-Chloroaniline

The synthesis of **2,6-Dibromo-4-chloroaniline** can be achieved through the bromination of 4-chloroaniline.[2][3] The following protocol is based on established methods for the bromination of anilines. The original synthesis of this compound is described by Harrison, et al. (1981).[6][7]

Materials:


- 4-Chloroaniline
- Bromine

- Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH) solution
- Ethanol
- Water
- Round-bottomed flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Filtration apparatus

Procedure:

- Dissolve 4-chloroaniline in a suitable solvent such as ethanol in a round-bottomed flask equipped with a magnetic stirrer.
- Acidify the solution by adding hydrochloric acid.
- Cool the flask in an ice bath to maintain a low temperature.
- Slowly add a stoichiometric amount of bromine, dissolved in a small amount of the same solvent, to the cooled solution using a dropping funnel.
- After the addition is complete, allow the reaction mixture to stir for a specified time until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
- Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the crude product.

- Collect the solid product by filtration and wash it with cold water to remove any remaining salts.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified **2,6-Dibromo-4-chloroaniline**.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for the synthesis of 2,6-Dibromo-4-chloroaniline.

Analytical Characterization

Single-crystal X-ray diffraction is used to determine the three-dimensional molecular structure.

Instrumentation:

- Bruker Kappa APEXII CCD diffractometer[7]

Protocol:

- Crystal Growth: Grow single crystals of **2,6-Dibromo-4-chloroaniline** suitable for X-ray diffraction, for example, by slow evaporation from a saturated solution.
- Data Collection: Mount a suitable crystal on the diffractometer. Collect diffraction data using Mo K α radiation at a controlled temperature (e.g., 296 K).[7]
- Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software (e.g., SHELXS97 for solving and SHELXL97 for refinement).[7]

The crystal structure of **2,6-Dibromo-4-chloroaniline** reveals that the molecule is nearly planar.[6][7]

Crystal Data Parameter	Value
Crystal System	Monoclinic[7]
Space Group	P2 ₁ /n[6]
a	13.3132 (7) Å[7]
b	3.9387 (2) Å[7]
c	16.5476 (9) Å[7]
β	112.318 (2) $^\circ$ [7]
Volume	802.70 (7) Å ³ [7]
Z	4[7]

¹H and ¹³C NMR are used to confirm the molecular structure.

Protocol:

- Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Data Acquisition: Record the spectra on an NMR spectrometer (e.g., at 300 or 500 MHz for ¹H NMR).[5][8]
- Data Analysis: Process the spectra to determine chemical shifts, multiplicities, and integration of the signals.

Expected ¹H NMR Data (in CDCl₃):

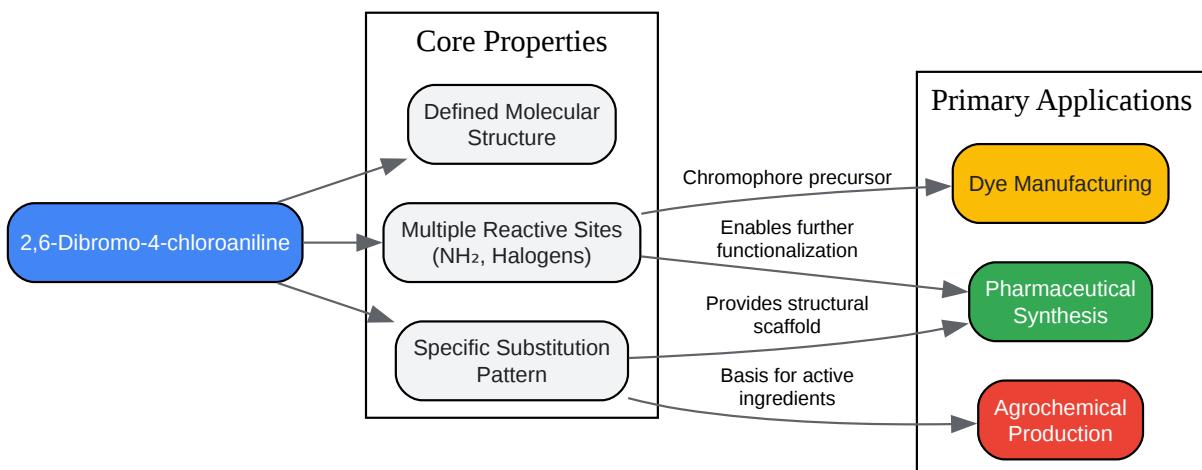
- A singlet for the two aromatic protons (H-3 and H-5).
- A broad singlet for the two amine protons (-NH₂).

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

- Sample Preparation: Prepare the sample, for instance, as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).[5]
- Data Analysis: Identify the characteristic absorption bands for the N-H and C-H bonds, as well as the aromatic ring vibrations.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.


Protocol:

- Sample Introduction: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation from impurities.[5]

- Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).
- Mass Analysis: Analyze the resulting ions to obtain a mass spectrum.
- Data Analysis: Identify the molecular ion peak (M^+) to confirm the molecular weight.

Applications and Logical Relationships

2,6-Dibromo-4-chloroaniline serves as a crucial building block in organic synthesis. Its properties dictate its utility as an intermediate.

[Click to download full resolution via product page](#)

Figure 2: Logical relationship between properties and applications of **2,6-Dibromo-4-chloroaniline**.

Safety and Handling

2,6-Dibromo-4-chloroaniline is classified as a hazardous substance.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][9] Some sources also indicate H302 (Harmful if swallowed).[5]

- Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[2][9]
- Personal Protective Equipment (PPE): Use of a dust mask (e.g., N95), eye shields, and gloves is recommended.[2]
- Handling: Handle in a well-ventilated area.[9][10]
- Environmental Hazards: The compound is considered very toxic to aquatic life with long-lasting effects.[10]

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 4. 2,6-Dibromo-4-chloroaniline - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 5. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. x Ray crystallography - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [physical and chemical properties of 2,6-Dibromo-4-chloroaniline]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1580550#physical-and-chemical-properties-of-2-6-dibromo-4-chloroaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com